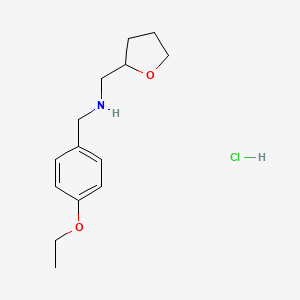![molecular formula C20H25N3O3S B4136581 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4136581.png)
2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide
描述
2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide, also known as ML141, is a small molecule inhibitor that has shown potential in various scientific research applications. It was first synthesized in 2010 by researchers at Emory University in Atlanta, Georgia. Since then, ML141 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide works by binding to the allosteric site of RhoA, thereby preventing its activation. This results in the inhibition of downstream signaling pathways that are dependent on RhoA activity. 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide has been shown to have a high selectivity for RhoA, with minimal effects on other related GTPases.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide can inhibit RhoA activity in various cell types, including cancer cells, endothelial cells, and smooth muscle cells. This inhibition has been associated with decreased cell migration, invasion, and proliferation. Additionally, 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide has been shown to have anti-inflammatory effects in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide in lab experiments is its high selectivity for RhoA. This allows for more specific inhibition of RhoA activity, compared to other inhibitors that may also affect related GTPases. However, one limitation of using 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide is its relatively low potency, which may require higher concentrations for effective inhibition.
未来方向
There are several potential future directions for the use of 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide in scientific research. One area of interest is its potential use in cancer therapy, as RhoA is often overexpressed in cancer cells. Additionally, 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide may have potential use in the treatment of cardiovascular diseases, as RhoA plays a role in vascular smooth muscle contraction. Further studies are needed to fully understand the potential applications of 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide in these and other areas of research.
科学研究应用
2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide has been studied for its potential use as an inhibitor of the small GTPase, RhoA. This protein is involved in various cellular processes, including cell motility, cytokinesis, and gene expression. 2-(1-adamantyl)-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}acetamide has been shown to inhibit RhoA activity in vitro and in vivo, making it a promising tool for studying the role of RhoA in cellular processes.
属性
IUPAC Name |
2-(1-adamantyl)-N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-12-2-3-16(23(25)26)7-17(12)21-19(27)22-18(24)11-20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,13-15H,4-6,8-11H2,1H3,(H2,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQFUFRUOUOSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-5-nitrophenyl)carbamothioyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4136501.png)
![1-(methoxymethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B4136503.png)
![2-methyl-N~1~-(2-methylphenyl)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide](/img/structure/B4136511.png)
![9-(2-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4136518.png)


![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B4136551.png)
![2-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4136553.png)


![4-{4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B4136570.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4136577.png)

![N-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4136594.png)